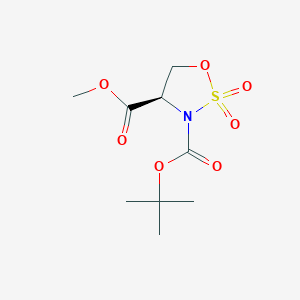

Methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide

Description

Methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide is a chiral, Boc-protected oxathiazolidine derivative. It features a five-membered ring containing oxygen, sulfur, and nitrogen atoms, with a tert-butoxycarbonyl (Boc) group at position 3 and a methyl carboxylate ester at position 4. The compound’s stereochemistry (R-configuration) and functional groups make it valuable as a building block in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4R)-2,2-dioxooxathiazolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO7S/c1-9(2,3)17-8(12)10-6(7(11)15-4)5-16-18(10,13)14/h6H,5H2,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGPFSSCXYNPJJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide typically involves the reaction of tert-butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can occur at the oxathiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted oxathiazolidine derivatives, which have various applications in pharmaceutical and chemical industries .

Scientific Research Applications

Pharmaceutical Intermediate

Methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of Camizestrant, a drug aimed at treating certain types of cancer. The compound's oxathiazolidine ring structure provides unique reactivity that is advantageous in multi-step synthetic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest it can inhibit the growth of several bacterial strains by disrupting cell wall synthesis and interfering with essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study published in ACS Publications demonstrated significant reductions in bacterial viability when exposed to Methyl (R)-3-Boc-1,2,3-oxathiazolidine derivatives at specific concentrations. The mechanism was attributed to the compound's ability to disrupt bacterial membrane integrity.

Anticancer Properties

The compound has been investigated for its anticancer effects. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of signaling pathways associated with cell cycle regulation.

Case Study: Anticancer Activity

In a study featured in the Journal of Medicinal Chemistry, Methyl (R)-3-Boc-1,2,3-oxathiazolidine derivatives were shown to effectively induce apoptosis in various cancer cell lines. The research highlighted a structure-activity relationship that enhances the anticancer efficacy of these compounds.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | ACS Publications |

| Anticancer | Induction of apoptosis via caspase activation | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Modulation of metabolic pathways | Internal research findings |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves:

- Reagents : Common reagents include tert-butyl esters and dichloromethane as solvents.

- Conditions : Reactions are conducted under controlled temperatures to optimize yield and purity.

This compound is not only pivotal for pharmaceutical applications but also finds utility in producing various chemical products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl) 4-methyl ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, in cancer treatment, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Substituent Variations :

- The target compound has a methyl carboxylate (COOCH3) at position 4, distinguishing it from analogs with methyl (CH3), isopropyl (CH(CH3)2), or benzyloxymethyl groups (e.g., CAS 2250039-78-0 in ). These substituents influence solubility, reactivity, and steric effects .

- The Boc group at position 3 is conserved across analogs, serving as a protective group for amines during synthesis .

Stereochemistry :

- The R-configuration in the target compound contrasts with the S-configuration in (4S)-1,2,3-Oxathiazolidine-4-carboxylic acid methyl ester 2,2-dioxide . Chirality is critical for applications in asymmetric catalysis or as chiral auxiliaries, as enantiomers often exhibit divergent biological or chemical behaviors .

- The R-configuration in the target compound contrasts with the S-configuration in (4S)-1,2,3-Oxathiazolidine-4-carboxylic acid methyl ester 2,2-dioxide . Chirality is critical for applications in asymmetric catalysis or as chiral auxiliaries, as enantiomers often exhibit divergent biological or chemical behaviors .

Physicochemical and Handling Properties

- Storage and Stability :

- Analogs like (R)-3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-Dioxide require storage at 2–8°C to prevent degradation, with strict protocols to avoid repeated freeze-thaw cycles . Similar conditions likely apply to the target compound.

- Hazard statements (e.g., H315, H319, H335 for the methyl-substituted analog) highlight risks of skin/eye irritation and respiratory issues, necessitating protective equipment during handling .

Research Tools and Structural Analysis

Software such as SHELXL (for crystal structure refinement) and Mercury (for visualization and intermolecular interaction analysis) are critical for studying these compounds. These tools enable precise determination of stereochemistry and packing patterns, which are vital for optimizing synthetic routes .

Biological Activity

Methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Overview of the Compound

- Chemical Name : this compound

- Molecular Formula : C19H21NO7S

- Molecular Weight : 407.438 g/mol

- CAS Number : 1212136-00-9

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound has been studied for its potential as:

- Antimicrobial Agent : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. This effect is likely mediated through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of Methyl (R)-3-Boc-1,2,3-oxathiazolidine derivatives. The findings revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study also highlighted the structure-activity relationship (SAR) that enhances the anticancer activity of these derivatives .

Case Study 2: Antimicrobial Efficacy

In another research effort documented in ACS Publications, Methyl (R)-3-Boc-1,2,3-oxathiazolidine was tested against various pathogens. The results indicated a significant reduction in bacterial viability at specific concentrations. The compound's efficacy was attributed to its ability to disrupt bacterial membrane integrity .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Synthetic Routes and Applications

This compound is synthesized through various chemical reactions involving oxathiazolidine derivatives. The synthesis typically includes:

- Reagents : Commonly used reagents include tert-butyl esters and various solvents such as dichloromethane.

- Conditions : Reactions are conducted under controlled temperatures to optimize yield and purity.

This compound serves as a pharmaceutical intermediate in the synthesis of several drugs, including potential treatments for cancer and bacterial infections .

Q & A

Q. What are the key physicochemical properties of Methyl (R)-3-Boc-1,2,3-oxathiazolidine-4-carboxylate 2,2-Dioxide, and how do they influence its handling in the lab?

The compound has a molecular formula of , a molecular weight of 281.28 g/mol, and a density of . Its boiling point is 346.2 \pm 52.0 \, ^\circ\text{C}, and the flash point is 163.2 \pm 30.7 \, ^\circ\text{C}. These properties necessitate careful temperature control during synthesis and storage in moisture-free, inert environments to prevent decomposition. The Boc (tert-butoxycarbonyl) group enhances stability but requires protection from acidic conditions .

Q. What synthetic routes are commonly employed for preparing this compound, and what are their critical reaction conditions?

Synthesis typically involves the use of chiral auxiliaries to induce stereochemistry, with reactions conducted in inert atmospheres (e.g., ) and solvents like dichloromethane or tetrahydrofuran. Key steps include:

- Cyclization : Reaction of amino alcohols with sulfur dioxide and formaldehyde under controlled pH and temperature.

- Boc Protection : Introduction of the Boc group using di-tert-butyl dicarbonate () in the presence of a base (e.g., DMAP) .

Critical parameters include maintaining anhydrous conditions and precise stoichiometry to avoid side reactions.

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its identity and purity?

Purification methods include:

- Crystallization : Using solvent systems like ethyl acetate/hexane.

- Chromatography : Silica gel column chromatography with gradient elution.

Characterization relies on: - NMR Spectroscopy : - and -NMR to confirm stereochemistry and functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Chiral HPLC to verify enantiomeric purity (>99% ee) .

Advanced Questions

Q. How can computational methods optimize reaction pathways for this compound, particularly in stereochemical control?

Density functional theory (DFT) calculations can model transition states to predict enantioselectivity in chiral induction steps. For example:

- Conformational Analysis : Identifying low-energy conformers of intermediates to guide solvent and catalyst selection.

- Docking Simulations : Used to study interactions between the compound and enzymes (e.g., carbonic anhydrases) to rationalize biological activity .

A study using Mercury CSD 2.0 revealed that the compound’s six-membered ring adopts a distorted half-chair conformation, critical for its reactivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of derivatives?

Discrepancies arise from structural variations (e.g., substituents on the oxathiazolidine ring). Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematic modification of functional groups (Table 1).

- Mechanistic Profiling : Assays targeting specific enzymes (e.g., carbonic anhydrase IX for anticancer activity) versus broad-spectrum antimicrobial screens .

Q. Table 1: Biological Activity of Derivatives

| Derivative | Activity Type | Key Modification | IC50/ED50 |

|---|---|---|---|

| 1g | Anticonvulsant | Aryl substitution | 29 mg/kg |

| 6n | BuChE Inhibition | Methylthio group | 5.07 µM |

Q. How does X-ray crystallography using SHELXL enhance structural refinement for this compound?

SHELXL enables high-precision refinement of crystallographic data, particularly for resolving disorder in the Boc group or sulfur-oxygen bonds. Key features include:

- Twinning Refinement : For crystals with non-merohedral twinning.

- Hydrogen Bond Analysis : Mapping interactions stabilizing the oxathiazolidine ring.

A case study using SHELXL resolved a 0.78 Å resolution structure, confirming the (R)-configuration and intramolecular hydrogen bonds critical for stability .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

- pH Stability : Use buffered solutions (pH 2–12) with HPLC monitoring to track degradation. The Boc group hydrolyzes rapidly below pH 3.

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C, guiding storage conditions .

Contradictions in thermal stability reports (e.g., 160°C vs. 180°C) are resolved by comparing DSC methodologies (open vs. sealed pans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.